
4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by a benzopyran ring system with a 2-oxopropyl substituent at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the acylation of benzopyran derivatives with 2-oxopropyl reagents. For instance, the reaction of benzopyran with 2-oxopropyl chloride in the presence of a base such as sodium hydride can yield the desired product . The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Oxopropyl)-1-benzothiepin-5(2H)-one: A structurally related compound with a sulfur atom in the ring system.
2,2-Dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one: Another benzopyran derivative with a different substitution pattern
Uniqueness
4-(2-Oxopropyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112217-95-5 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-(2-oxopropyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-8(13)6-9-7-12(14)15-11-5-3-2-4-10(9)11/h2-5,9H,6-7H2,1H3 |
Clé InChI |
YUIDZDVURBQQRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CC(=O)OC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
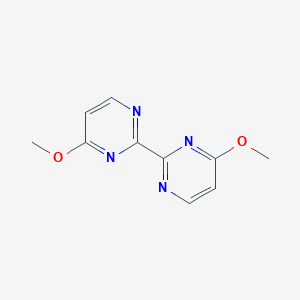
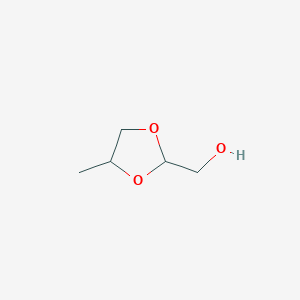
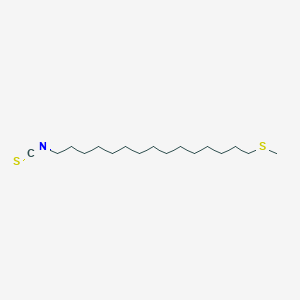


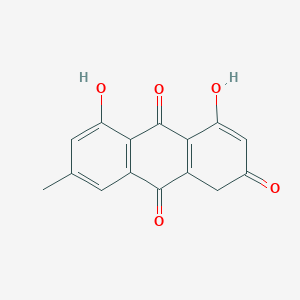
![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
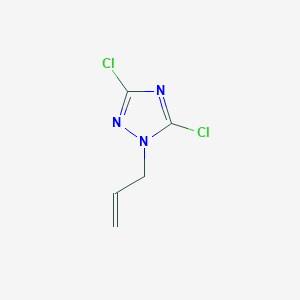
![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
